4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-yl-butyramide
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Description
4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-yl-butyramide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Structural Investigation
The compound has been synthesized through various methods, including condensation reactions and interactions with other chemical entities. These synthesis processes often involve detailed structural characterization using techniques like FTIR, NMR, UV-Visible spectroscopy, and computational methods like Density Functional Theory (DFT) to confirm the chemical structure and theoretical properties (Elangovan et al., 2021).
Antimicrobial Activity and Molecular Docking Studies
Research has explored the antimicrobial potentials of derivatives, demonstrating significant activity against various microbial strains. Molecular docking studies further support these findings by illustrating the interaction mechanisms between the compound (or its derivatives) and biological targets, indicating potential utility in drug development, particularly as antimicrobial agents (Elangovan et al., 2021).
Applications in Heterocyclic Chemistry
The compound serves as a key precursor in synthesizing a wide range of heterocyclic derivatives. These derivatives have been investigated for various biological activities, including as potential anticancer agents. The structural diversity achieved through these syntheses underscores the compound's versatility in medicinal chemistry and drug synthesis (Al-Issa, 2012).
Novel Compound Synthesis
Further research has focused on creating novel compounds from "4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-yl-butyramide," expanding the chemical space for potential therapeutic and chemical applications. These studies often involve complex reactions that yield new molecules with unique properties and potential applications in various scientific domains, including material science and pharmaceutical development (Singh et al., 1991).
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-pyridin-4-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-20(24(22,23)15-6-4-13(17)5-7-15)12-2-3-16(21)19-14-8-10-18-11-9-14/h4-11H,2-3,12H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDSUPLURQDPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-yl-butyramide |
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